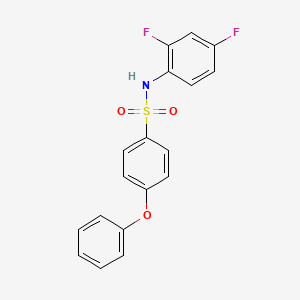
N-(2,4-Difluorophenyl)-4-phenoxybenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-Difluorophenyl)-4-phenoxybenzene-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with phenoxy and difluorophenyl groups. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Difluorophenyl)-4-phenoxybenzene-1-sulfonamide typically involves the reaction of 2,4-difluoroaniline with 4-phenoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solvents like dichloromethane or acetonitrile can facilitate the dissolution of reactants and enhance the reaction rate. Additionally, purification of the final product can be achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
N-(2,4-Difluorophenyl)-4-phenoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted sulfonamides, while oxidation and reduction can lead to the formation of sulfonic acids or amines, respectively.
科学的研究の応用
N-(2,4-Difluorophenyl)-4-phenoxybenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or chemical resistance.
作用機序
The mechanism of action of N-(2,4-Difluorophenyl)-4-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the phenoxy and difluorophenyl groups can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but has a different substituent on the benzene ring.
N-(2,4-Difluorophenyl)-2’,4’-difluoro-4-hydroxybiphenyl-3-carboxamide: Another fluorinated compound with potential anticancer applications.
2,4-Difluorophenyl isocyanate: Used in the synthesis of various fluorinated compounds.
Uniqueness
N-(2,4-Difluorophenyl)-4-phenoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both phenoxy and sulfonamide groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
特性
CAS番号 |
920527-47-5 |
|---|---|
分子式 |
C18H13F2NO3S |
分子量 |
361.4 g/mol |
IUPAC名 |
N-(2,4-difluorophenyl)-4-phenoxybenzenesulfonamide |
InChI |
InChI=1S/C18H13F2NO3S/c19-13-6-11-18(17(20)12-13)21-25(22,23)16-9-7-15(8-10-16)24-14-4-2-1-3-5-14/h1-12,21H |
InChIキー |
XURSLOMFRIZPIY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


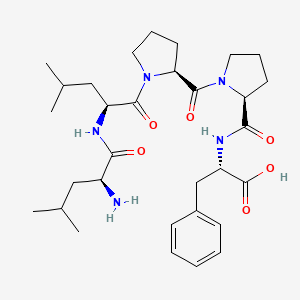
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-aMino-1-Methyl-](/img/structure/B14192390.png)
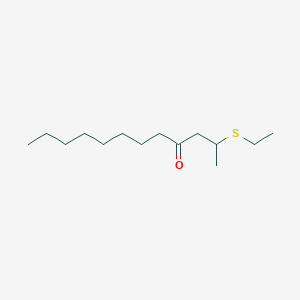
![2-[3-(9,9'-Spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B14192410.png)

![1,8-Dimethyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14192434.png)
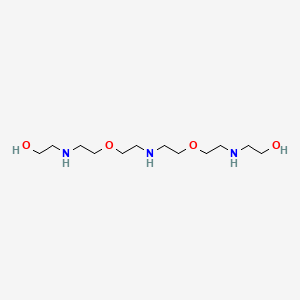
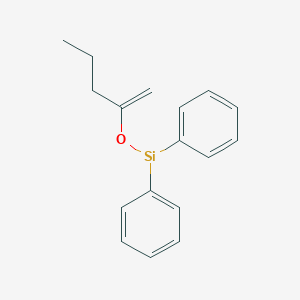
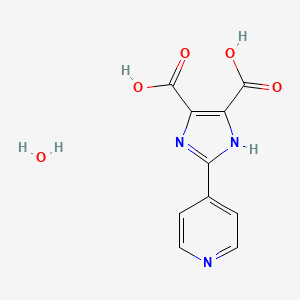
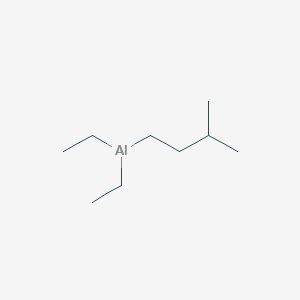
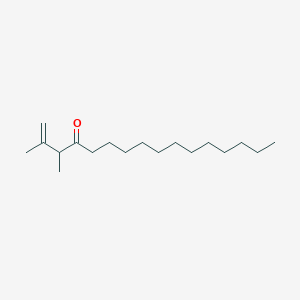
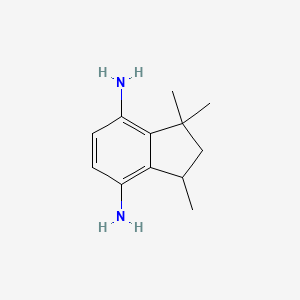
![3-[2-(4-Chlorophenyl)-2-oxoethyl]-5'-deoxy-5'-fluorouridine](/img/structure/B14192470.png)
![Morpholine, 4-[1-(2-thienyl)cycloheptyl]-](/img/structure/B14192478.png)
